molecular formula C27H27NO6S B257908 3-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylpropanamide

3-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylpropanamide

Cat. No. B257908
M. Wt: 493.6 g/mol
InChI Key: IDPPVDXFTOSLJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylpropanamide is a chemical compound that has been synthesized for scientific research purposes. It belongs to the class of coumarin derivatives and has been found to have potential applications in various fields of research.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylpropanamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. It has also been found to have antioxidant properties, which may contribute to its potential as a photosensitizer in photodynamic therapy.
Biochemical and Physiological Effects:
Studies have shown that 3-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylpropanamide has anti-inflammatory and antioxidant effects. It has also been found to inhibit the growth of cancer cells in vitro. However, more research is needed to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylpropanamide in lab experiments is its potential as a photosensitizer in photodynamic therapy. It has also been found to have potential as an inhibitor of drug-metabolizing enzymes, which may lead to the development of more effective drugs with fewer side effects. However, one limitation is that more research is needed to fully understand its biochemical and physiological effects.

Future Directions

There are several future directions for the research of 3-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylpropanamide. One direction is to further study its potential as a photosensitizer in photodynamic therapy for cancer treatment. Another direction is to investigate its ability to inhibit the activity of enzymes involved in the metabolism of drugs, which may lead to the development of more effective drugs with fewer side effects. Additionally, more research is needed to fully understand its biochemical and physiological effects.

Synthesis Methods

The synthesis of 3-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylpropanamide involves the reaction of 7-hydroxy-4-methylcoumarin, 3-phenylpropiolic acid, and 2,5-dimethyl-1,4-benzoquinone in the presence of a catalytic amount of p-toluenesulfonic acid. The resulting product is then reacted with N-methylpropanamide and tetrahydrothiophene-1,1-dioxide to yield the final compound.

Scientific Research Applications

The compound has been found to have potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. It has also been found to have potential as a photosensitizer in photodynamic therapy for cancer treatment. In addition, it has been studied for its ability to inhibit the activity of enzymes involved in the metabolism of drugs, which may lead to the development of more effective drugs with fewer side effects.

properties

Product Name

3-(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylpropanamide

Molecular Formula

C27H27NO6S

Molecular Weight

493.6 g/mol

IUPAC Name

3-(2,5-dimethyl-7-oxo-3-phenylfuro[3,2-g]chromen-6-yl)-N-(1,1-dioxothiolan-3-yl)-N-methylpropanamide

InChI

InChI=1S/C27H27NO6S/c1-16-20(9-10-25(29)28(3)19-11-12-35(31,32)15-19)27(30)34-23-14-24-22(13-21(16)23)26(17(2)33-24)18-7-5-4-6-8-18/h4-8,13-14,19H,9-12,15H2,1-3H3

InChI Key

IDPPVDXFTOSLJG-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)OC2=C1C=C3C(=C2)OC(=C3C4=CC=CC=C4)C)CCC(=O)N(C)C5CCS(=O)(=O)C5

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=C(O3)C)C4=CC=CC=C4)CCC(=O)N(C)C5CCS(=O)(=O)C5

Origin of Product

United States

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